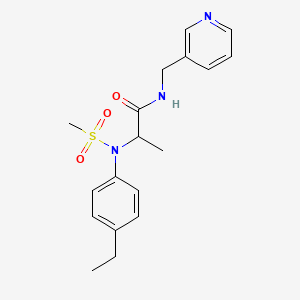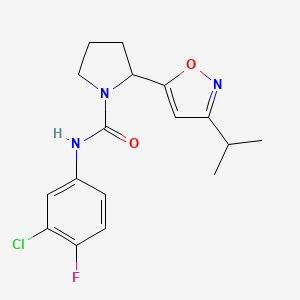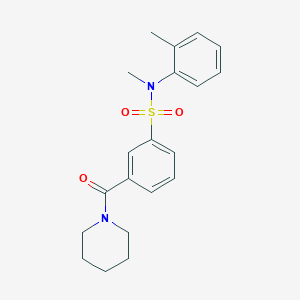![molecular formula C18H23N3O2 B4461058 3-[(1-isopropyl-5-oxopyrrolidin-3-yl)methyl]-7,8-dimethylquinazolin-4(3H)-one](/img/structure/B4461058.png)
3-[(1-isopropyl-5-oxopyrrolidin-3-yl)methyl]-7,8-dimethylquinazolin-4(3H)-one
描述
3-[(1-isopropyl-5-oxopyrrolidin-3-yl)methyl]-7,8-dimethylquinazolin-4(3H)-one, also known as IQ-1S, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学研究应用
3-[(1-isopropyl-5-oxopyrrolidin-3-yl)methyl]-7,8-dimethylquinazolin-4(3H)-one has been extensively studied for its potential applications in various scientific research fields. It has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 3-[(1-isopropyl-5-oxopyrrolidin-3-yl)methyl]-7,8-dimethylquinazolin-4(3H)-one has also been studied for its potential anti-cancer properties, with promising results in preclinical studies. Additionally, 3-[(1-isopropyl-5-oxopyrrolidin-3-yl)methyl]-7,8-dimethylquinazolin-4(3H)-one has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
作用机制
The mechanism of action of 3-[(1-isopropyl-5-oxopyrrolidin-3-yl)methyl]-7,8-dimethylquinazolin-4(3H)-one is not fully understood, but it is believed to involve the activation of the Nrf2/ARE pathway. This pathway is responsible for regulating the expression of genes involved in antioxidant and detoxification processes. 3-[(1-isopropyl-5-oxopyrrolidin-3-yl)methyl]-7,8-dimethylquinazolin-4(3H)-one has been shown to activate this pathway, leading to increased expression of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
3-[(1-isopropyl-5-oxopyrrolidin-3-yl)methyl]-7,8-dimethylquinazolin-4(3H)-one has been shown to have a range of biochemical and physiological effects. It has been shown to increase the expression of antioxidant and detoxification genes, leading to increased cellular protection against oxidative stress and toxins. Additionally, 3-[(1-isopropyl-5-oxopyrrolidin-3-yl)methyl]-7,8-dimethylquinazolin-4(3H)-one has been shown to have anti-inflammatory effects, reducing inflammation in various tissues. 3-[(1-isopropyl-5-oxopyrrolidin-3-yl)methyl]-7,8-dimethylquinazolin-4(3H)-one has also been shown to have neuroprotective effects, protecting neurons from damage and death.
实验室实验的优点和局限性
One of the main advantages of 3-[(1-isopropyl-5-oxopyrrolidin-3-yl)methyl]-7,8-dimethylquinazolin-4(3H)-one for lab experiments is its high purity and high yield synthesis method, making it suitable for use in various scientific research applications. Additionally, 3-[(1-isopropyl-5-oxopyrrolidin-3-yl)methyl]-7,8-dimethylquinazolin-4(3H)-one has been shown to have a range of potential applications in various fields, making it a versatile compound for research. However, one limitation of 3-[(1-isopropyl-5-oxopyrrolidin-3-yl)methyl]-7,8-dimethylquinazolin-4(3H)-one is that its mechanism of action is not fully understood, making it difficult to optimize its use in various applications.
未来方向
There are several future directions for research on 3-[(1-isopropyl-5-oxopyrrolidin-3-yl)methyl]-7,8-dimethylquinazolin-4(3H)-one. One area of research is the optimization of its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the development of 3-[(1-isopropyl-5-oxopyrrolidin-3-yl)methyl]-7,8-dimethylquinazolin-4(3H)-one as an anti-cancer agent, with further preclinical studies needed to determine its efficacy and safety. Additionally, further research is needed to fully understand the mechanism of action of 3-[(1-isopropyl-5-oxopyrrolidin-3-yl)methyl]-7,8-dimethylquinazolin-4(3H)-one, which could lead to the development of more effective treatments for various diseases.
属性
IUPAC Name |
7,8-dimethyl-3-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-11(2)21-9-14(7-16(21)22)8-20-10-19-17-13(4)12(3)5-6-15(17)18(20)23/h5-6,10-11,14H,7-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOBNOFQMDTHQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)N(C=N2)CC3CC(=O)N(C3)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(3,4-difluorophenyl)-3-(3-pyridinyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B4460975.png)

![N-(4-methoxy-2-methylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B4460985.png)
![7-(3-chloro-4-fluorophenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4460989.png)
![N,N-dimethyl-4-(4-{[2-(3-phenyl-1-piperidinyl)ethyl]amino}-1-piperidinyl)benzamide](/img/structure/B4460990.png)

![N-{3-chloro-4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B4461006.png)
![1-(ethylsulfonyl)-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-3-piperidinecarboxamide](/img/structure/B4461015.png)


![4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N,N-dimethylbenzamide](/img/structure/B4461023.png)
![N-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-thiophenesulfonamide](/img/structure/B4461041.png)
![6-[(2-methyl-1-piperidinyl)sulfonyl]-2H-chromen-2-one](/img/structure/B4461050.png)
![4-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]carbonyl}morpholine](/img/structure/B4461063.png)